molecular formula C34H32AgN4O4-2 B13119272 Ag(II)ProtoporphyrinIX

Ag(II)ProtoporphyrinIX

Cat. No.: B13119272
M. Wt: 668.5 g/mol
InChI Key: YIPJZJNPEMVPMJ-UHFFFAOYSA-L
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Description

Ag(II) Protoporphyrin IX is a metalloporphyrin complex where a silver(II) ion is chelated within the protoporphyrin IX (PPIX) macrocycle. PPIX, a tetrapyrrole compound with the molecular formula C₃₄H₃₄N₄O₄, serves as a critical precursor in heme biosynthesis and exhibits intrinsic photodynamic properties due to its conjugated π-electron system . Silver's unique redox properties (e.g., Ag⁺/Ag²⁺ transitions) may enhance reactive oxygen species (ROS) generation under light irradiation, making it a candidate for targeted therapies .

Properties

Molecular Formula

C34H32AgN4O4-2

Molecular Weight

668.5 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;silver

InChI

InChI=1S/C34H34N4O4.Ag/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/p-2

InChI Key

YIPJZJNPEMVPMJ-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Ag]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ag(II)ProtoporphyrinIX typically involves the reaction of protoporphyrin IX with a silver salt, such as silver nitrate, in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general procedure includes dissolving protoporphyrin IX in a solvent like dimethyl sulfoxide (DMSO) or methanol, followed by the addition of the silver salt. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ag(II)ProtoporphyrinIX undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of ligands like triphenylphosphine or chloride ions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state silver complexes, while reduction reactions typically produce Ag(I) complexes. Substitution reactions result in modified metalloporphyrin complexes with different ligand environments .

Comparison with Similar Compounds

Structural and Chemical Properties

The central metal ion significantly influences the electronic, optical, and catalytic behaviors of metalloporphyrins. Below is a comparative analysis of Ag(II)-PPIX with Fe(II)-, Pt(II)-, Ni(II)-, and Zn(II)-PPIX:

Property Ag(II)-PPIX (Theoretical) Fe(II)-PPIX (Heme) Pt(II)-PPIX Ni(II)-PPIX Zn(II)-PPIX
Molecular Weight ~660 g/mol (estimated) 616.49 g/mol 755.73 g/mol 619.34 g/mol 626.05 g/mol
Metal Oxidation State +2 +2 +2 +2 +2
Solubility Likely polar aprotic solvents Low water solubility Soluble in DMSO Not reported Not reported
Absorption Peaks ~400–630 nm (predicted) 414 nm (Soret band) 410–630 nm (similar to PPIX) Data limited 420–580 nm
Key Interactions Potential ROS generation Binds heme oxygenase-2 (HO-2) PDT applications Distorts ferrochelatase binding Inhibits heme oxygenase-1 (HO-1)

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